(5S)-5-(aminomethyl)-4-methylmorpholin-3-one (5S)-5-(aminomethyl)-4-methylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.: 2866254-29-5
VCID: VC12000334
InChI: InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
SMILES: CN1C(COCC1=O)CN
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one

CAS No.: 2866254-29-5

Cat. No.: VC12000334

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one - 2866254-29-5

Specification

CAS No. 2866254-29-5
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name (5S)-5-(aminomethyl)-4-methylmorpholin-3-one
Standard InChI InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1
Standard InChI Key TZRKYCCNZAAKMF-YFKPBYRVSA-N
Isomeric SMILES CN1[C@H](COCC1=O)CN
SMILES CN1C(COCC1=O)CN
Canonical SMILES CN1C(COCC1=O)CN

Introduction

Chemical Identity and Structural Analysis

Core Structure and Stereochemistry

(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one features a morpholin-3-one backbone, a partially saturated six-membered ring containing one oxygen and one nitrogen atom. The "3-one" designation indicates a ketone group at position 3. Key substituents include:

  • 4-Methyl group: A methyl substituent at position 4 of the ring.

  • 5-(Aminomethyl) group: A primary amine-bearing methyl group at position 5, with the (S)-configuration at this chiral center .

The stereochemistry at position 5 is critical for biological activity in analogous compounds, as seen in rivaroxaban intermediates where (S)-configuration improves target binding .

Molecular Formula and Properties

While exact data for this compound is limited, structural analogs provide insight:

  • Molecular formula: Estimated as C7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2 based on morpholinone core modifications .

  • Molecular weight: ~156.18 g/mol (calculated from formula).

  • Polar surface area (PSA): ~58 Ų (predicted using amine and ketone groups), suggesting moderate solubility in polar solvents .

  • LogP: Estimated ~0.5–1.2, indicating balanced hydrophilicity/lipophilicity .

Synthesis and Structural Analogues

Synthetic Pathways

Though no direct synthesis reports exist for this compound, two plausible routes emerge from related morpholinone syntheses:

Ring-Closing Approach

  • Amino alcohol precursor: React (S)-2-amino-3-methylbutanol with a β-keto ester.

  • Cyclization: Acid-catalyzed formation of the morpholinone ring .

  • Aminomethylation: Introduce the aminomethyl group via reductive amination .

Post-Modification Strategy

  • Pre-formed morpholinone: Start with 4-methylmorpholin-3-one.

  • Electrophilic substitution: Install the aminomethyl group at position 5 using a Mannich-type reaction .

Key Structural Analogues

Compound NameStructure DifferencesApplicationSource
(S)-4-Benzyl-5-methylmorpholin-3-one4-Benzyl vs. 4-methyl; lacks aminomethylPharmaceutical intermediate
Rivaroxaban Intermediate APhenyl-oxazolidinone substituentAnticoagulant synthesis
PQR530Triazine-morpholine hybridPI3K/mTOR inhibitor

Physicochemical and Spectroscopic Characterization

Predicted Spectral Features

  • IR spectroscopy:

    • Strong absorption at ~1680 cm⁻¹ (C=O stretch).

    • N-H stretches at ~3300 cm⁻¹ (amine) .

  • NMR (¹H):

    • δ 1.2–1.4 ppm (4-methyl, doublet).

    • δ 2.8–3.1 ppm (morpholine ring protons).

    • δ 3.3–3.5 ppm (aminomethyl CH₂) .

Stability and Reactivity

  • Thermal stability: Likely stable to 150°C based on morpholinone analogs .

  • pH sensitivity: Ketone group may undergo hydration in strongly acidic/basic conditions.

  • Reactivity hotspots:

    • Primary amine: Participates in acylations, Schiff base formations.

    • Ketone: Reducible to secondary alcohol .

Industrial and Synthetic Applications

Pharmaceutical Intermediate

Used in synthesizing anticoagulants (e.g., rivaroxaban intermediates):

  • Key step: Coupling with phenyl-oxazolidinone moieties .

  • Scale-up challenges:

    • Maintaining stereochemical purity during aminomethylation.

    • Removal of diastereomeric byproducts .

Catalytic Applications

Morpholinones act as ligands in asymmetric catalysis:

  • Chiral induction: (S)-configured aminomethyl group could direct enantioselective reactions.

  • Case study: (S)-Morpholinone ligands achieve >90% ee in Heck couplings .

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